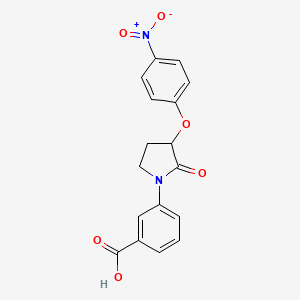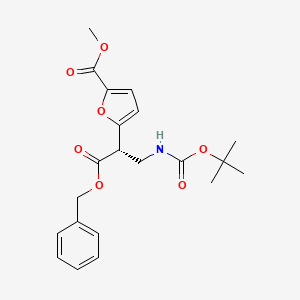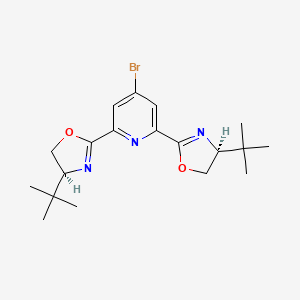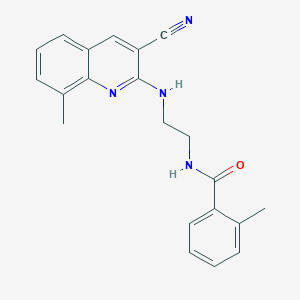
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a cyano group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor.
Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with an appropriate ethylamine derivative.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where the aminoethylquinoline derivative reacts with 2-methylbenzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide
- N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide
- N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide
Uniqueness
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide is unique due to its specific substitution pattern on the quinoline core and the presence of the 2-methylbenzamide moiety
Propiedades
Número CAS |
606105-10-6 |
|---|---|
Fórmula molecular |
C21H20N4O |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H20N4O/c1-14-6-3-4-9-18(14)21(26)24-11-10-23-20-17(13-22)12-16-8-5-7-15(2)19(16)25-20/h3-9,12H,10-11H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
RAKSABGALUCXIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC=CC=C3C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


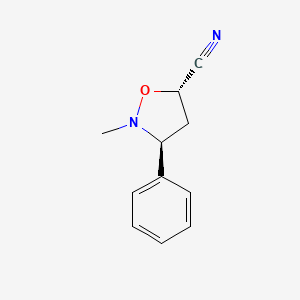

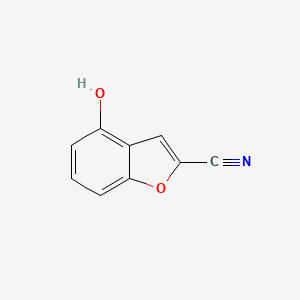
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

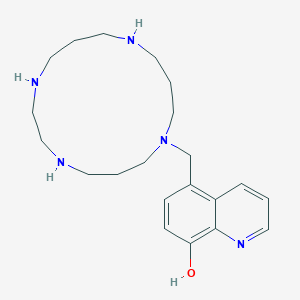
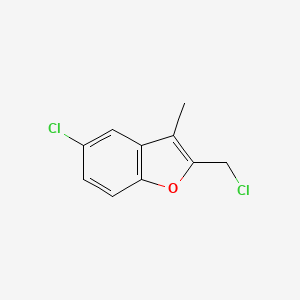
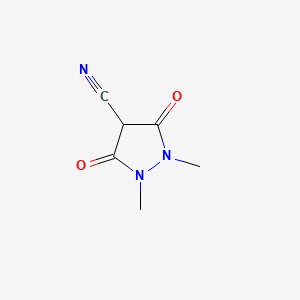
![2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)

